molecular formula C10H14ClNO B13260903 5-Chloro-2-methoxy-3-(propan-2-yl)aniline

5-Chloro-2-methoxy-3-(propan-2-yl)aniline

Cat. No.: B13260903
M. Wt: 199.68 g/mol
InChI Key: KSSSLXCYCBEIPC-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-3-(propan-2-yl)aniline is an aromatic amine derivative with a molecular formula of C₁₁H₁₄ClNO. Its structure features a benzene ring substituted with a chlorine atom at the 5-position, a methoxy group at the 2-position, and an isopropyl group at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological activity .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

5-chloro-2-methoxy-3-propan-2-ylaniline

InChI

InChI=1S/C10H14ClNO/c1-6(2)8-4-7(11)5-9(12)10(8)13-3/h4-6H,12H2,1-3H3

InChI Key

KSSSLXCYCBEIPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)Cl)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-3-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the nitration of 5-chloro-2-methoxyaniline, followed by reduction to obtain the desired compound. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-3-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

5-Chloro-2-methoxy-3-(propan-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-3-(propan-2-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications
5-Chloro-2-methoxy-3-(propan-2-yl)aniline C₁₁H₁₄ClNO 5-Cl, 2-OCH₃, 3-CH(CH₃)₂ 211.69 g/mol Intermediate in drug synthesis; studied for antimicrobial activity
5-Chloro-2-(propan-2-yloxy)aniline C₁₀H₁₂ClNO 5-Cl, 2-OCH(CH₃)₂ 197.66 g/mol Lower steric bulk; used in polymer stabilization
5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline C₁₁H₁₂FN₃O 5-F, 2-OCH₂(C₃H₂N₂CH₃) 221.24 g/mol Enhanced bioactivity in kinase inhibitors
4-[(1-Ethylpiperidin-3-yl)oxy]aniline C₁₃H₂₀N₂O 4-O-(piperidin-3-yl-C₂H₅) 220.32 g/mol Improved solubility due to basic piperidine moiety

Key Observations:

Substituent Effects on Reactivity :

  • The methoxy group in this compound acts as an electron-donating group, increasing electron density on the aromatic ring compared to the isopropoxy group in 5-Chloro-2-(propan-2-yloxy)aniline. This difference impacts electrophilic substitution reactions .
  • Chlorine (electron-withdrawing) at the 5-position enhances stability against oxidation but reduces nucleophilicity at the amine group compared to fluorine in the 5-fluoro analog .

In contrast, the piperidine substituent in 4-[(1-ethylpiperidin-3-yl)oxy]aniline enhances water solubility due to its basic nitrogen .

Computational Insights

For example:

  • Electron Density Topology : The chlorine atom in this compound creates a region of low electron density, making the ring more susceptible to nucleophilic attack compared to its fluoro analog .
  • Density Functional Theory (DFT) : Studies using the Colle-Salvetti correlation-energy formula predict that electron-withdrawing groups (e.g., Cl, F) lower the HOMO-LUMO gap, increasing reactivity in photochemical applications .

Biological Activity

5-Chloro-2-methoxy-3-(propan-2-yl)aniline is an organic compound with the molecular formula C11H16ClNO2. It features a chloro group and a methoxy group on the benzene ring, along with an isopropyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting it may act by inhibiting key metabolic pathways or enzymatic functions within microbial cells. The compound's mechanism typically involves binding to specific enzymes or receptors, modulating their activity, which can influence biochemical pathways crucial for microbial survival.

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for anticancer properties . Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific targets and pathways involved are still under investigation, but its ability to modulate enzyme activity is a promising avenue for further research in cancer therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be better understood through its structure-activity relationship (SAR) . The presence of the chloro and methoxy groups is believed to enhance its binding affinity to biological targets, while the isopropyl group contributes to its lipophilicity, potentially improving cellular uptake. The following table summarizes key structural features and their hypothesized impacts on biological activity:

Structural FeatureImpact on Activity
Chloro GroupEnhances binding affinity
Methoxy GroupImproves solubility and bioavailability
Isopropyl GroupIncreases lipophilicity

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, with results indicating effective concentrations ranging from 10 to 50 µg/mL depending on the bacterial strain tested.

Study 2: Anticancer Activity

In a separate investigation into the anticancer properties of this compound, researchers evaluated its effects on human cancer cell lines. Results showed that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50 values around 20 µM for certain cancer types. Mechanistic studies indicated that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption.

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